6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate
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Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C20H20N2O7S and its molecular weight is 432.45. The purity is usually 95%.
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Biological Activity
The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a complex organic molecule that combines several functional groups, including a pyran ring, an imidazole moiety, and a trimethoxybenzoate group. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry.
The molecular formula for this compound is C18H19N2O5S, with a molecular weight of approximately 373.42 g/mol . Its structure includes:
Property | Value |
---|---|
Molecular Weight | 373.42 g/mol |
Solubility | Soluble in organic solvents |
Functional Groups | Imidazole, Thioether, Pyran, Ester |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring is known for its role in biological systems, often participating in hydrogen bonding and coordination with metal ions, which can enhance the compound's binding affinity to biological targets.
Biological Activities
Research indicates that derivatives of this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Compounds featuring imidazole and pyran structures have shown significant antimicrobial properties. For instance, studies on related compounds have reported effectiveness against various bacterial strains including Staphylococcus aureus and Candida albicans .
- Anticancer Properties : The presence of the pyran moiety is associated with cytotoxic effects against cancer cell lines. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
- Antifungal Activity : The imidazole component contributes to antifungal properties, which are beneficial in treating fungal infections .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to This compound :
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives exhibited IC50 values ranging from 1.2 to 2.4 nM against human cancer cell lines . This suggests a potent anticancer effect comparable to established chemotherapeutics like doxorubicin.
- Antimicrobial Studies : Research on related imidazole derivatives revealed minimum inhibitory concentrations (MIC) below 1 µg/mL against resistant strains of bacteria .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |
4-hydroxycoumarin | Lacks thioether but has similar ring structure | Anticoagulant activity |
3-hydroxyflavone | Similar aromatic character | Antioxidant properties |
The combination of both the imidazole and pyran functionalities along with specific substituents enhances its potential therapeutic applications compared to these similar compounds.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7S/c1-22-6-5-21-20(22)30-11-13-9-14(23)17(10-28-13)29-19(24)12-7-15(25-2)18(27-4)16(8-12)26-3/h5-10H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCYXCCYHOUJMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.